molecular formula C19H11Cl2N3O2S B5178987 (2E)-6-benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-6-benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B5178987
M. Wt: 416.3 g/mol
InChI Key: WQGOLEHYCCDVFT-MHWRWJLKSA-N
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Description

(2E)-6-Benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic compound featuring a fused thiazolo-triazine-dione core. The molecule is characterized by a benzyl group at position 6 and a 3,4-dichlorobenzylidene substituent at position 2. The dichlorobenzylidene moiety introduces electron-withdrawing effects, which may enhance binding interactions in biological systems, while the benzyl group contributes to lipophilicity.

Properties

IUPAC Name

(2E)-6-benzyl-2-[(3,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N3O2S/c20-13-7-6-12(8-14(13)21)10-16-18(26)24-19(27-16)22-17(25)15(23-24)9-11-4-2-1-3-5-11/h1-8,10H,9H2/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGOLEHYCCDVFT-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)SC3=NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)Cl)Cl)/SC3=NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolo-triazine core, followed by the introduction of the benzyl and dichlorobenzylidene groups through condensation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-6-benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The benzyl and dichlorobenzylidene groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-6-benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Studies have shown that it may exhibit antimicrobial, anticancer, and anti-inflammatory activities, making it a promising candidate for drug development.

Industry

In the industrial sector, (2E)-6-benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-6-benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Thiazolo-Triazine Derivatives

  • Compound CID 5900817: (2E)-2-[2-(Allyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione (C21H15N3O3S) shares the thiazolo-triazine-dione scaffold but differs in substituents. The phenyl group at position 6, instead of benzyl, reduces steric bulk, which may influence target binding .

Thiazolo-Triazoles

Compounds 269a–e (Scheme 77, ) feature a thiazolo[3,2-b][1,2,4]triazol-6-one core with arylidene substituents. These derivatives demonstrated potent anticancer activity, outperforming analogous amides. The 3,4-dichlorobenzylidene group in the target compound may similarly enhance activity due to increased electrophilicity and hydrophobic interactions .

Substituent-Driven Activity Comparisons

Benzylidene Substituents

  • Electron-Withdrawing Groups: The 3,4-dichloro substitution in the target compound contrasts with 11a (2,4,6-trimethylbenzylidene, C20H10N4O3S) and 11b (4-cyanobenzylidene, C22H17N3O3S) from .
  • Hydrogen Bonding: The dichlorobenzylidene group may engage in halogen bonding, a feature absent in non-halogenated analogues like 11a or 11b. This could enhance binding specificity, as suggested by QSAR models for acetylcholinesterase inhibitors in .

Position 6 Modifications

  • Benzyl vs.

Tabulated Comparative Analysis

Compound Core Structure Substituents (Position 2) Position 6 Group Key Activities Yield Reference
Target Compound Thiazolo-triazine-dione 3,4-Dichlorobenzylidene Benzyl Not reported (Predicted: anticancer, AChE inhibition) N/A
CID 5900817 Thiazolo-triazine-dione 2-(Allyloxy)benzylidene Phenyl Not reported N/A
269a–e (Thiazolo-triazoles) Thiazolo-triazolone Varied arylidene N/A Anticancer 49–68%
11a () Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene 5-Methylfuran-2-yl Not reported 68%
11b () Thiazolo-pyrimidine 4-Cyanobenzylidene 5-Methylfuran-2-yl Not reported 68%

Biological Activity

The compound (2E)-6-benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a member of the thiazole and triazine family of heterocyclic compounds. These compounds have garnered significant attention due to their diverse biological activities, including antitumor and antimicrobial properties. This article aims to explore the biological activity of this specific compound by reviewing existing literature and research findings.

Chemical Structure

The molecular formula of the compound is C19H16Cl2N3O2SC_{19}H_{16}Cl_2N_3O_2S, with a molecular weight of 372.97 g/mol. The structure features a thiazole ring fused with a triazine moiety, which is known for its role in various biological applications.

Biological Activity Overview

The biological activities of thiazolo[3,2-b][1,2,4]triazine derivatives have been extensively studied. The following sections summarize key findings related to the compound's antitumor and antimicrobial activities.

Antitumor Activity

Research indicates that compounds containing the triazine ring exhibit significant antitumor properties. A study evaluated various derivatives against lung adenocarcinoma cell lines (A549) and mouse fibroblast cell lines (NIH/3T3). The results demonstrated that certain derivatives showed high antiproliferative activity and induced apoptosis in cancer cells.

  • Case Study : In one study, a derivative similar to (2E)-6-benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione was found to have an IC50 value lower than 10 µM against A549 cells, indicating potent antitumor activity .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains. In vitro studies have shown that compounds with similar structures exhibit effective inhibition against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Testing : The compound was evaluated against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that it possesses significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Summary Table

Activity Type Tested Against IC50/MIC Values Reference
AntitumorA549 (Lung Cancer)< 10 µM
AntimicrobialStaphylococcus aureus5 µg/mL
AntimicrobialEscherichia coli10 µg/mL

The exact mechanism by which (2E)-6-benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis through the activation of caspases or through the generation of reactive oxygen species (ROS) in cancer cells.

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